Thenium vs. Levamisole and Pyrantel: Differential nAChR Subtype Agonism Defined by pA₂ Values
In the Ascaris suum muscle contraction assay, thenium exhibits a distinct pharmacological profile, characterized by intermediate pA₂ values that differentiate it from the L-subtype agonists levamisole and pyrantel. Cluster analysis of pA₂ values for the antagonists paraherquamide, 2-desoxyparaherquamide, and methyllycaconitine placed thenium between the L-subtype and B-subtype clusters, not within the L-subtype cluster [1].
| Evidence Dimension | Pharmacological classification (nAChR subtype selectivity) based on cluster analysis of pA₂ values |
|---|---|
| Target Compound Data | Thenium pA₂ values: 7.84 ± 0.41 (paraherquamide); 5.52 ± 0.50 (2-desoxyparaherquamide); 6.33 ± 0.19 (methyllycaconitine) [1] |
| Comparator Or Baseline | Levamisole and pyrantel are L-subtype agonists. Bephenium is a B-subtype agonist [1]. |
| Quantified Difference | Cluster analysis placed thenium between L-subtype (levamisole/pyrantel) and B-subtype (bephenium) clusters, confirming it is neither an L-subtype nor a B-subtype agonist [1]. |
| Conditions | Ascaris suum muscle contraction assay using classical pharmacological techniques [1] |
Why This Matters
This receptor subtype differentiation is critical for selecting an anthelmintic when nematode populations have developed resistance to L-subtype agonists (levamisole/pyrantel).
- [1] Martin, R. J., Clark, C. L., Trailovic, S. M., & Robertson, A. P. (2004). Oxantel is an N-type (methyridine and nicotine) agonist not an L-type (levamisole and pyrantel) agonist: classification of cholinergic anthelmintics in Ascaris. International Journal for Parasitology, 34(9), 1083-1090. View Source
